molecular formula C24H18BrClN2O2 B11593533 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide

6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11593533
M. Wt: 481.8 g/mol
InChI Key: JBPJQXHBVLFBEP-UHFFFAOYSA-N
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Description

6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes bromine, chlorine, methoxy, and phenyl groups attached to a quinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Chlorination and Methoxylation: The chlorination and methoxylation of the phenyl ring can be carried out using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(5-chloro-2-methoxyphenyl)-1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide

Uniqueness

Compared to similar compounds, 6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide stands out due to its specific substitution pattern on the quinoline core. This unique arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18BrClN2O2

Molecular Weight

481.8 g/mol

IUPAC Name

6-bromo-N-(5-chloro-2-methoxyphenyl)-8-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H18BrClN2O2/c1-14-10-16(25)11-18-19(13-20(27-23(14)18)15-6-4-3-5-7-15)24(29)28-21-12-17(26)8-9-22(21)30-2/h3-13H,1-2H3,(H,28,29)

InChI Key

JBPJQXHBVLFBEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4)Br

Origin of Product

United States

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